6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester
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Overview
Description
6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester is a complex organic compound used primarily in scientific research. It is characterized by its bromine and hydroxyl functional groups, as well as its ester and carbamate moieties. This compound is often utilized in the synthesis of other organic molecules and has applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by hydroxylation and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen or add hydrogen atoms.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester involves its interaction with specific molecular targets. These interactions can inhibit or activate certain pathways, depending on the context. The compound’s bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Hexanoic acid, 2-bromo-6-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
- Other brominated esters and carbamates
Uniqueness
6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H26BrNO5 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
tert-butyl (2S)-6-bromo-5-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C18H26BrNO5/c1-18(2,3)25-16(22)15(10-9-14(21)11-19)20-17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,20,23)/t14?,15-/m0/s1 |
InChI Key |
TUZMIGZUKINXDL-LOACHALJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(CBr)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(CBr)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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